1-[3-(4-Methoxyphenoxy)propyl]imidazole
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALISARNWDWIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenoxy)propyl]imidazole typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with imidazole under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenoxy)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-[3-(4-Methoxyphenoxy)propyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential, particularly in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenoxy)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability: The methoxy group enhances water solubility compared to non-polar analogs like p-tolyloxy derivatives. Silacyclic derivatives (e.g., ’s sulfur-linked compounds) exhibit distinct solubility profiles due to siloxane moieties, which are absent in the target compound .
Toxicity and Pharmacokinetics
- Toxicological Profiles : Benzimidazole derivatives generally exhibit low acute toxicity but may accumulate in hepatic tissues due to lipophilicity. The methoxy group’s polarity could mitigate this compared to methyl or chloro-substituted analogs .
- Metabolic Stability: Compounds like 5-{3-[(4-iodophenyl)methoxy]propyl}-1H-imidazole () undergo oxidative metabolism at the propyl chain, suggesting that 1-[3-(4-Methoxyphenoxy)propyl]imidazole may similarly be metabolized via hydroxylation or demethylation pathways .
Q & A
Basic Question: What are the established synthetic methodologies for 1-[3-(4-Methoxyphenoxy)propyl]imidazole?
Answer:
The synthesis involves multi-step organic reactions. A common approach includes:
Imidazole Functionalization : Alkylation of the imidazole nitrogen using 3-(4-methoxyphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C, 12–24 hours).
Purification : Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) to isolate the product .
Validation : Characterization via (e.g., imidazole proton signals at δ 7.2–7.4 ppm) and mass spectrometry (expected [M+H]⁺ at m/z 287.3) .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Effects : Replace DMF with dichloromethane to reduce side reactions (e.g., hydrolysis) .
- Temperature Control : Stepwise heating (e.g., 50°C for 6 hours, then 80°C for 12 hours) to balance reaction rate and selectivity .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks .
Basic Question: What spectroscopic and crystallographic techniques validate the molecular structure?
Answer:
- Spectroscopy :
- : Distinct signals for methoxy (δ 3.7–3.8 ppm), propyl chain (δ 1.8–2.2 ppm), and imidazole protons .
- FT-IR : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction confirms bond angles (e.g., N-C-N ~108°) and packing motifs (e.g., π-π stacking of aromatic rings) .
Advanced Question: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability. Mitigation strategies:
- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values .
- Cell Line Specificity : Compare activity in multiple models (e.g., HEK-293 vs. HeLa cells) .
- Control Experiments : Include positive controls (e.g., verapamil for calcium channel inhibition) and validate purity (>95% by HPLC) .
Advanced Question: What is the proposed mechanism of action in calcium channel inhibition?
Answer:
As a structural analog of SK&F 96365, the compound likely:
Binds to Voltage-Gated Channels : Blocks L-type Ca²⁺ channels via hydrophobic interactions with the methoxyphenoxy group .
Modulates Intracellular Ca²⁺ : Confirmed via fluorescence assays (e.g., Fura-2 AM in HEK-293 cells) showing reduced Ca²⁺ influx .
Competitive Inhibition : Assessed via patch-clamp electrophysiology with IC₅₀ values compared to known blockers .
Advanced Question: How do substituents influence physicochemical properties and bioactivity?
Answer:
- Methoxy Group : Enhances lipophilicity (log P ~2.5) and membrane permeability, critical for cellular uptake .
- Propyl Linker : Balances flexibility and rigidity; shorter chains reduce steric hindrance in target binding .
- Imidazole Ring : Participates in hydrogen bonding with active site residues (e.g., Asp/Glu in enzymes) .
Structure-Activity Relationship (SAR) Studies :
| Substituent Modification | Effect on Activity |
|---|---|
| 4-Methoxy → 4-Nitro | Increased potency but reduced solubility |
| Propyl → Ethyl | Lower thermal stability (Tₘ < 100°C) |
| Imidazole → Benzimidazole | Enhanced enzyme inhibition (e.g., CYP450) |
Basic Question: What in vitro models are suitable for evaluating biological activity?
Answer:
- Anticancer Activity : MTT assay in MCF-7 or A549 cells with IC₅₀ determination .
- Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤ 25 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., pNPP substrate for alkaline phosphatase) .
Advanced Question: How to design experiments for analyzing metabolic stability?
Answer:
Liver Microsome Assay : Incubate with rat/human microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .
Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylated or demethylated products .
CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using luminescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
